4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-14-6-7-16-12(8-14)9-17(25-16)15-10-26-19(21-15)22-18(23)11-2-4-13(20)5-3-11/h2-10H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUEJYSNSSGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzofuran moiety. The final step involves the introduction of the fluoro group and the formation of the benzamide linkage. Common reagents used in these reactions include thionyl chloride, methoxybenzofuran, and fluoroaniline. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that thiazole derivatives exhibit promising antiviral activity against a range of viruses, including HIV and influenza. For instance, certain thiazole-based compounds have demonstrated efficacy in inhibiting the replication of HIV-1 in heavily infected cells, showing significant reductions in viral load at concentrations as low as 4 μg/mL .
Cancer Therapy
The compound has also been investigated for its potential as an anticancer agent. Benzamide derivatives have been shown to act as inhibitors of RET kinase, which is implicated in various cancers. For example, a study on substituted benzamide derivatives revealed that specific modifications could enhance their potency against RET kinase, making them promising candidates for cancer therapy . The structure of this compound suggests it may share similar mechanisms of action.
Molecular Design and Synthesis
The synthesis of this compound involves strategic molecular design aimed at enhancing biological activity while minimizing toxicity. The incorporation of specific functional groups has been shown to significantly influence the compound's bioactivity and pharmacokinetic properties. For instance, the presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have indicated that modifications at the thiazole and benzamide moieties can lead to variations in biological activity. For example, substituting different groups on the benzene ring has been linked to improved inhibitory effects against specific enzymes involved in viral replication and cancer progression .
Case Studies
Several case studies have documented the effectiveness of thiazole and benzamide derivatives in clinical settings:
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Chen et al. (2020) | Thiazole Derivative | HIV | Significant reduction in viral load at 4 μg/mL |
| Fonseca et al. (2016) | Benzamide Derivative | RET Kinase | High potency observed in ELISA assays |
| MDPI Study (2024) | Various Thiazole Derivatives | Influenza Virus | Notable antiviral activity against multiple strains |
These case studies illustrate the potential of compounds related to this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzofuran moiety are known to interact with enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs vary primarily in substituents on the thiazole and benzamide moieties, leading to divergent pharmacological and physicochemical profiles. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
Substituent Impact on Target Binding The pyrimidinyl-isopropylamino group in the mGluR1 antagonist analog confers high receptor affinity due to hydrogen bonding with residues like Thr815 and Pro756 in mGluR1 . Fluorination at the benzamide para position enhances metabolic stability and electronegativity, a feature shared across active analogs .
The benzofuran-thiazole core requires multi-step synthesis, similar to pyrimidinyl-thiazole analogs, but with distinct intermediates (e.g., benzofuran precursors vs. pyrimidine coupling) .
Biological Activity Divergence Analogs with sulfonamide or phenoxy groups () exhibit plant growth modulation, while pyrimidinyl and benzofuran derivatives target neurological pathways, highlighting substituent-driven selectivity .
Biological Activity
4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, a benzamide group, and a methoxy-substituted benzofuran. The presence of fluorine and methoxy groups is significant for its biological activity.
Research indicates that compounds with thiazole and benzofuran structures often exhibit diverse biological activities, including:
- Antitumor Activity : Thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Antimicrobial Activity : The benzofuran moiety is known for its potential antimicrobial properties, which may enhance the efficacy of the compound against bacterial strains.
Antitumor Activity
A study evaluating various thiazole derivatives found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy exhibited lower IC50 values against human glioblastoma U251 cells compared to standard treatments like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | U251 (glioblastoma) |
| Doxorubicin | 0.5 | U251 |
Antimicrobial Activity
In vitro studies have demonstrated that thiazole-containing compounds can exhibit significant antibacterial activity. For example, certain derivatives showed comparable efficacy to standard antibiotics against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | TBD | S. aureus |
| Standard Antibiotic | 20 | S. aureus |
Case Studies
- Anticancer Studies : A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at the 5-position of the benzofuran ring significantly increased anticancer potency. The study highlighted the importance of hydrophobic interactions in binding affinity to target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with methoxy substitutions had enhanced activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
